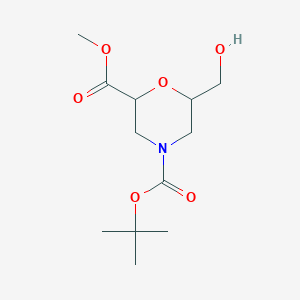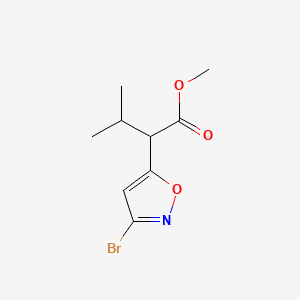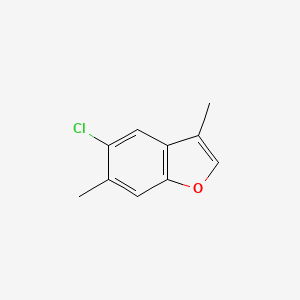
5-(3-Azetidinyl)isoquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662205 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662205 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically includes:
Preparation of Intermediates: The initial steps involve the preparation of intermediate compounds through various chemical reactions.
Final Synthesis: The final step involves the combination of intermediates under specific reaction conditions to form MFCD32662205.
Industrial Production Methods
Industrial production of MFCD32662205 is carried out on a large scale using optimized reaction conditions to ensure high yield and purity. The process involves:
Raw Material Preparation: High-quality raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD32662205 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD32662205 into reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
MFCD32662205 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on cellular processes.
Medicine: MFCD32662205 is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in industrial processes for the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32662205 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: The compound modulates various biochemical pathways, leading to changes in cellular functions.
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
5-(azetidin-3-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-9-6-13-5-4-12(9)11(3-1)10-7-14-8-10;/h1-6,10,14H,7-8H2;1H |
InChI Key |
QAIABQHAUIDQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC3=C2C=CN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)

![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)


![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)




![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
